Bosentan-Verunreinigung D
Übersicht
Beschreibung
Bosentan Impurity D is an impurity of Bosentan.
Wissenschaftliche Forschungsanwendungen
1. Behandlung der pulmonalen arteriellen Hypertonie (PAH) Bosentan-Monohydrat, von dem Bosentan-Verunreinigung D ein Bestandteil ist, ist der erste Vertreter einer neuen Wirkstoffklasse, der Endothelin-Rezeptor-Antagonisten. Es wird zur Behandlung der pulmonalen arteriellen Hypertonie (PAH) eingesetzt {svg_1}.
Synthese und Charakterisierung
Diese Verbindung wird nach einer neuartigen Methode synthetisiert und durch 1H-NMR, IR und Massenspektroskopie charakterisiert {svg_2}. Dieser Prozess ist wichtig für das Verständnis der Struktur und Eigenschaften der Verbindung.
Verunreinigungsanalyse
this compound ist eine der bekannten Verunreinigungen in Bosentan-Monohydrat. Sie entsteht während der Laboroptimierung und später bei der Bulk-Synthese {svg_3}. Die Analyse dieser Verunreinigungen ist entscheidend für die Sicherstellung der Qualität und Sicherheit des Arzneimittels.
HPLC-Methode zur Analyse
Es wurde eine neue HPLC-Methode für die Analyse von Bosentan und verwandten Substanzen, einschließlich this compound, entwickelt {svg_4}. Diese Methode ist robust genug, um für die Analyse des Arzneistoffs und verwandter Substanzen eingesetzt zu werden {svg_5}.
5. Verwendung als Referenzstandards und Marker this compound kann zusammen mit anderen verwandten Substanzen als Referenzstandards und Marker bei der Analyse des Arzneistoffs Bosentan verwendet werden {svg_6}. Dies trägt dazu bei, die Qualität und Reinheit des Arzneimittels zu gewährleisten.
Wirkmechanismus
Target of Action
Bosentan Impurity D, also known as o-Deshydroxyethyl bosentan or 4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide, primarily targets the endothelin receptors A and B (ET-A and ET-B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan Impurity D acts as a competitive antagonist on the endothelin receptors . It displaces the endogenous binding partner, endothelin-1 (ET-1), from its binding sites . This action blocks the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Bosentan Impurity D is the endothelin signaling pathway . By blocking the action of ET-1 on its receptors, Bosentan Impurity D inhibits the downstream effects of this pathway, which include vasoconstriction and cell proliferation .
Pharmacokinetics
After intravenous administration, Bosentan displays a two-compartment, target-mediated drug disposition (TMDD) model
Result of Action
The primary result of Bosentan Impurity D’s action is the reduction of pulmonary arterial hypertension (PAH) . By blocking the vasoconstrictive effects of ET-1, it promotes vasodilation, leading to a decrease in blood pressure . This can improve exercise ability and decrease the rate of clinical worsening in patients with PAH .
Biochemische Analyse
Biochemical Properties
It is known that Bosentan, the parent compound, interacts with the endothelin receptors ETA and ETB
Cellular Effects
Bosentan has been shown to block the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure
Molecular Mechanism
The molecular mechanism of Bosentan Impurity D is not well established. Bosentan is known to block the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . It is possible that Bosentan Impurity D may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that Bosentan has a terminal half-life of about 5.4 hours
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Bosentan Impurity D in animal models. Studies on Bosentan have shown that it inhibits the pressor response to big ET-1 both after intravenous and oral administration .
Metabolic Pathways
Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . It is possible that Bosentan Impurity D may be metabolized through similar pathways.
Transport and Distribution
Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEANFGHAAWSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174227-14-6 | |
Record name | o-Deshydroxyethyl bosentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESHYDROXYETHYL BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.